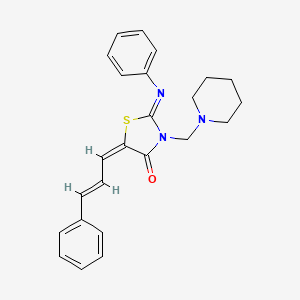
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a thioamide with an α-halo ketone under basic conditions.
Introduction of Piperidinomethyl Group: The piperidinomethyl group is introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Formation of Phenylimino Group: The phenylimino group is formed by reacting the intermediate with aniline or a substituted aniline.
Cinnamylidene Substitution: The final step involves the condensation of the intermediate with cinnamaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinomethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Benzylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone
- 5-(4-Methoxybenzylidene)-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone
- 5-(4-Chlorobenzylidene)-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone
Uniqueness
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone is unique due to its cinnamylidene substitution, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The presence of the cinnamylidene group may also influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
104123-94-6 |
|---|---|
Molekularformel |
C24H25N3OS |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(5E)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H25N3OS/c28-23-22(16-10-13-20-11-4-1-5-12-20)29-24(25-21-14-6-2-7-15-21)27(23)19-26-17-8-3-9-18-26/h1-2,4-7,10-16H,3,8-9,17-19H2/b13-10+,22-16+,25-24? |
InChI-Schlüssel |
DUAYWFYDRBWXBZ-TYACBJPVSA-N |
Isomerische SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=NC4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(CC1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



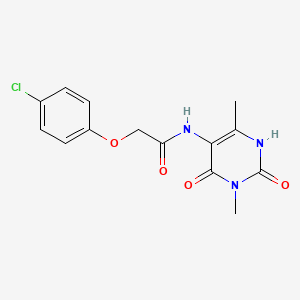
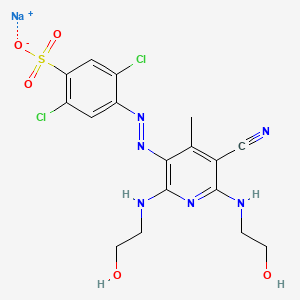
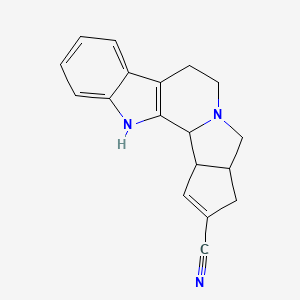
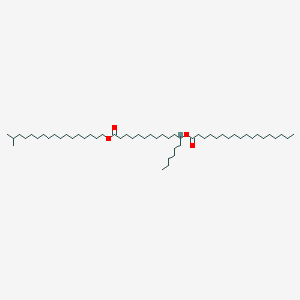
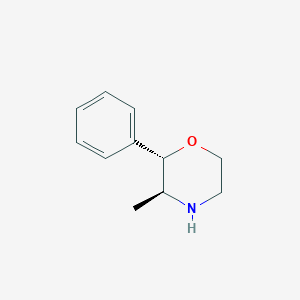
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
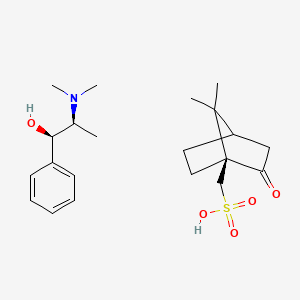
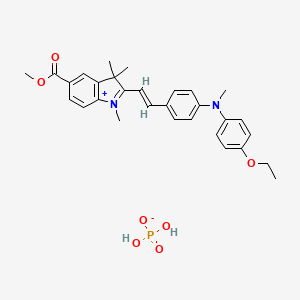
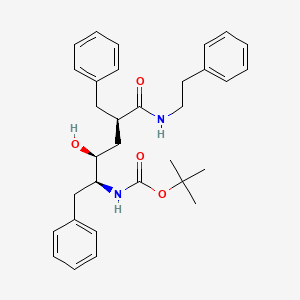
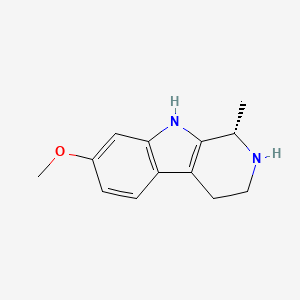
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
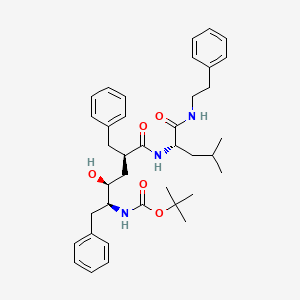
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
